molecular formula C24H22N4O3 B4059016 2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide

2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide

Cat. No. B4059016
M. Wt: 414.5 g/mol
InChI Key: BSRSCXQAUXGVDI-UHFFFAOYSA-N
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Description

This compound is a type of phenoxy acetamide derivative . It is a ring assembly and a member of pyridazines . The molecular formula is C23H20N4O2 .


Molecular Structure Analysis

The molecular weight of the compound is 384.4 g/mol . The compound has a complex structure with multiple rings, including a phthalazinyl ring . The InChI string, which represents the structure of the compound, is available .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 90.1 Ų and contains 6 hydrogen bond acceptors and 2 hydrogen bond donors . It has a rotatable bond count of 6 .

Scientific Research Applications

Chemoselective Acetylation and Synthesis Techniques

Chemoselective Acetylation Using Immobilized Lipase

The study by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involved chemoselective monoacetylation of 2-aminophenol employing Novozym 435 as the catalyst. This process is crucial for the synthesis of pharmacologically active compounds, providing insights into optimizing reaction conditions for achieving desired selectivity and yield (Magadum & Yadav, 2018).

Green Approach for Drug Design

Reddy et al. (2014) presented environmentally friendly syntheses of potential analgesic and antipyretic compounds, emphasizing the importance of green chemistry in the development of new pharmaceuticals. This approach aligns with the synthesis of complex molecules like 2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide, suggesting pathways for designing environmentally benign syntheses (Reddy et al., 2014).

Pharmacological Potential and Mechanistic Insights

Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives

Rani et al. (2016) synthesized novel acetamide derivatives showing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The research underscores the therapeutic potential of acetamide derivatives, relevant to the study of 2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide, in developing new treatments (Rani et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities of Acetamide Derivatives

Another study by Rani et al. (2014) further emphasizes the pharmacological applications of acetamide derivatives, highlighting their potential in cancer, inflammation, and pain management. This research provides a foundation for exploring the therapeutic applications of similar compounds (Rani et al., 2014).

properties

IUPAC Name

2-[4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-2-30-18-11-7-16(8-12-18)23-20-5-3-4-6-21(20)24(28-27-23)26-17-9-13-19(14-10-17)31-15-22(25)29/h3-14H,2,15H2,1H3,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRSCXQAUXGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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